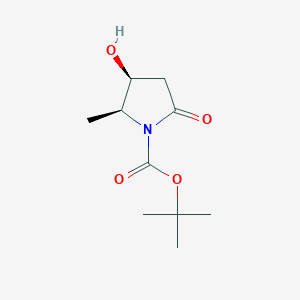

Tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate

説明

Tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 664364-20-9 . It has a molecular weight of 215.25 . The IUPAC name for this compound is tert-butyl (2S,3S)-3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO4/c1-6-7 (12)5-8 (13)11 (6)9 (14)15-10 (2,3)4/h6-7,12H,5H2,1-4H3/t6-,7-/m0/s1 . For a detailed molecular structure analysis, it is recommended to refer to the InChI key and other related resources .Chemical Reactions Analysis

The specific chemical reactions involving Tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate are not provided in the search results. For a detailed analysis of the chemical reactions, it is recommended to refer to relevant scientific literature .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . . It is recommended to store this compound at a temperature of 4°C . For more detailed physical and chemical properties, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .科学的研究の応用

Food Contact Materials

This compound is evaluated for its use as a stabilizer in food contact materials. It can be incorporated at a maximum content of 50 mg/kg in polyolefins, which are polymers widely used in packaging. The substance is intended for short-term contact at high temperatures and long-term storage at or below room temperature .

Synthesis of Indole Derivatives

Indole derivatives are significant in the synthesis of natural products and drugs. Tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate can be utilized in the construction of indoles, which are prevalent moieties in selected alkaloids. These compounds have applications in treating various disorders, including cancer and microbial infections .

Alzheimer’s Disease Research

In vitro studies suggest that related tert-butyl compounds can act as both β-secretase and acetylcholinesterase inhibitors. This is crucial in preventing the aggregation of amyloid-beta peptides and the formation of fibrils, which are associated with Alzheimer’s disease .

Chiral Synthesis Applications

The compound is used in the synthesis of chiral selective molecules. For instance, it can be involved in the creation of chiral Schiff base ligands for enantioselective copper-catalyzed additions, which are important reactions in producing optically active compounds .

Stabilization of Polymers

It serves as a stabilizer for polymers, ensuring the durability and longevity of the material. This application is particularly relevant in industries where polymer materials are subjected to varying temperatures and conditions .

Organic Synthesis

The compound is a valuable reagent in organic synthesis, particularly in the creation of complex molecules with multiple chiral centers. Its structure allows for selective reactions that are essential in the synthesis of intricate organic compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety and hazard information, please refer to the MSDS .

将来の方向性

特性

IUPAC Name |

tert-butyl (2S,3S)-3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6-7,12H,5H2,1-4H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISRHDLCFAHVPK-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC(=O)N1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B1413449.png)

![methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1413450.png)

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1413457.png)

![2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1413460.png)

![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413462.png)

![Methyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B1413464.png)

![tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1413469.png)